(2-Methoxy-5-phenylphenyl)boronic acid
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Overview
Description
(2-Methoxy-5-phenylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group at the 2-position and a phenyl group at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-phenylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-phenylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: DMF, toluene, ethanol
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Esterification: Boronic esters
Scientific Research Applications
(2-Methoxy-5-phenylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-phenylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and additional phenyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Similar in structure but with the methoxy group at the 4-position, affecting its electronic properties and reactivity.
3-Formylphenylboronic Acid: Contains a formyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: (2-Methoxy-5-phenylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions. The presence of both methoxy and phenyl groups can provide steric and electronic effects that are advantageous in certain synthetic applications.
Properties
Molecular Formula |
C13H13BO3 |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
(2-methoxy-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
XMLWFNOAIKVBHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)OC)(O)O |
Origin of Product |
United States |
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